Reduced Lipophilicity vs. 8-Hydroxyquinoline: Implications for Aqueous Solubility and Assay Compatibility
8-Hydroxyquinoline-2,4(1H,3H)-dione demonstrates markedly lower lipophilicity (XLogP3 = 0.4) compared to the widely used parent compound 8-hydroxyquinoline (XLogP3 = 1.8) and its halogenated derivatives (e.g., clioquinol, XLogP3 ≈ 3.0) [1]. This constitutes a shift from a moderately lipophilic to a hydrophilic profile, directly impacting aqueous solubility and partitioning behavior in biological assays.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 8-Hydroxyquinoline (8HQ), XLogP3 = 1.8; Clioquinol, XLogP3 ≈ 3.0 |
| Quantified Difference | Delta XLogP3 of -1.4 versus 8HQ; -2.6 versus Clioquinol |
| Conditions | Computed by XLogP3 algorithm, PubChem 2024 release |
Why This Matters
For researchers procuring a starting scaffold for medicinal chemistry or aqueous-based biological screening, this reduced lipophilicity simplifies formulation, reduces non-specific binding, and may improve assay reproducibility compared to more lipophilic 8HQ analogs.
- [1] PubChem. (2024). Computed Properties for 8-Hydroxyquinoline-2,4(1H,3H)-dione (CID 68833301) and 8-Hydroxyquinoline (CID 1923). National Center for Biotechnology Information. View Source
